
1-(3-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as TQ, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. TQ is a member of the quinoline family and has a unique structure that makes it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of 1-(3-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and survival. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose metabolism and insulin sensitivity. This compound has been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, improve glucose metabolism, and protect against neurodegenerative diseases. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed using various analytical techniques. This compound has been shown to be stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
There are several future directions for research on 1-(3-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of research is to further elucidate its mechanism of action and identify specific targets for its therapeutic effects. Another area of research is to investigate the pharmacokinetics of this compound and its potential toxicity in vivo. Additionally, there is a need for more studies on the efficacy of this compound in animal models and clinical trials. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in research and drug development.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with potential therapeutic applications. This compound has been shown to possess anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective properties. Its mechanism of action is not fully understood, but it is believed to involve multiple pathways. This compound has several advantages for lab experiments, including its relative ease of synthesis and stability. However, this compound also has some limitations, including its poor solubility in water and limited in vivo studies. Future research on this compound should focus on elucidating its mechanism of action, investigating its pharmacokinetics and toxicity, and developing more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 1-(3-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 3-methylbenzoyl chloride with 1-phenylethylamine to form 1-(3-methylbenzoyl)-N-(1-phenylethyl)amine. This intermediate is then subjected to a cyclization reaction with acetic anhydride and aluminum chloride to form the final product, this compound. The synthesis of this compound has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-(3-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective properties. This compound has been shown to inhibit the growth and proliferation of various cancer cells, including breast, colon, prostate, and lung cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic option for diabetes. Additionally, this compound has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(3-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c1-19-7-5-10-23(17-19)26(30)28-16-6-11-21-18-22(12-13-24(21)28)25(29)27-15-14-20-8-3-2-4-9-20/h5,7-8,10,12-13,17-18H,2-4,6,9,11,14-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLIKICUFCJKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NCCC4=CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

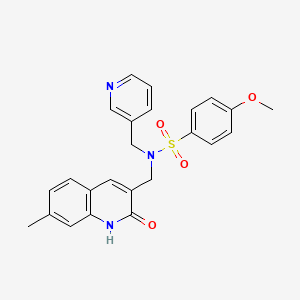

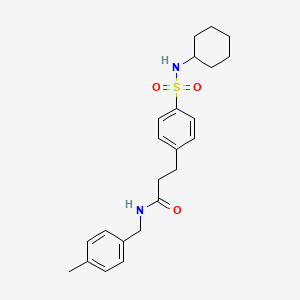
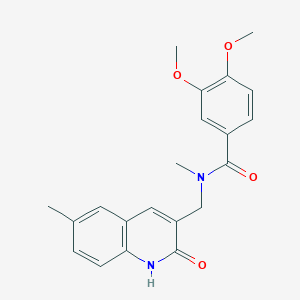
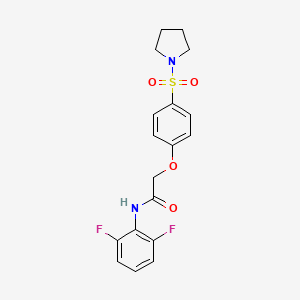
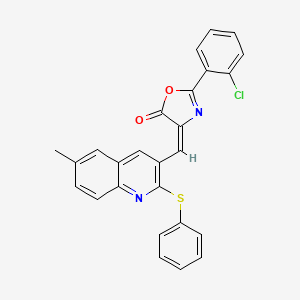


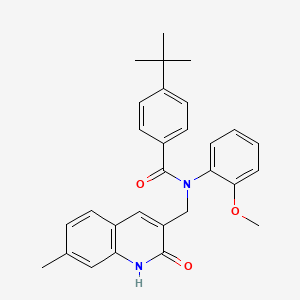

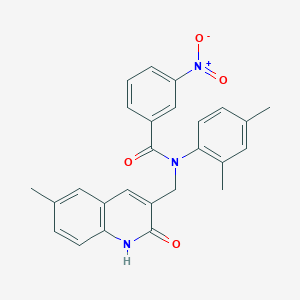


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)